2-(tetradecanoylamino)propanoic Acid

Description

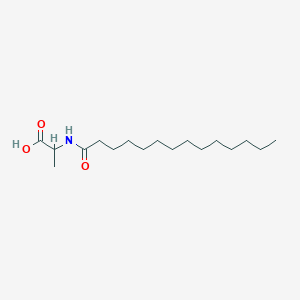

2-(Tetradecanoylamino)propanoic acid is an N-acylated amino acid derivative characterized by a 14-carbon tetradecanoyl chain linked to the amino group of propanoic acid. This structure confers significant lipophilicity, making it relevant in studies of membrane interactions, drug delivery, and surfactant chemistry.

Properties

IUPAC Name |

2-(tetradecanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOBXTLSTUFRRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tetradecanoylamino)propanoic acid typically involves the acylation of L-alanine with tetradecanoic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using large-scale organic synthesis techniques, which may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(tetradecanoylamino)propanoic acid can undergo several types of chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield tetradecanoic acid and alanine.

Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.

Substitution: The compound can participate in substitution reactions, particularly at the amide nitrogen or the carboxyl group.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Major Products Formed

Hydrolysis: Tetradecanoic acid and alanine.

Oxidation and Reduction: Specific products depend on the reagents and conditions used.

Scientific Research Applications

2-(tetradecanoylamino)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its role in biochemical pathways and interactions with enzymes.

Mechanism of Action

The mechanism of action of 2-(tetradecanoylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Propanoic Acid Derivatives

Research Findings and Data Gaps

- Anticancer Potential: Propanoic acid derivatives with iodophenyl groups () show anticancer activity, suggesting that tetradecanoylamino variants could be explored for similar applications .

- Volatility and Solubility: demonstrates that esterified propanoic acids (e.g., butyl esters) exhibit altitude-dependent volatility, implying that acyl chain length impacts physical behavior .

- Safety Data : The absence of hazard classification for Boc-protected compounds () contrasts with acute toxicity in thiophene derivatives, emphasizing the need for tailored safety assessments .

Biological Activity

2-(Tetradecanoylamino)propanoic acid, also known as N-tetradecanoyl-2-amino-3-propanoic acid, is an acylated amino acid that has garnered interest due to its potential biological activities. This compound is a derivative of propanoic acid, modified by the addition of a tetradecanoyl group, which may influence its pharmacological properties and interactions within biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure indicates that it contains a long-chain fatty acid moiety, which is crucial for its biological activity.

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related acylated amino acids have shown that they can modulate cytokine release in peripheral blood mononuclear cells (PBMCs). Specifically, these compounds have been observed to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential for therapeutic applications in inflammatory diseases .

| Cytokine | Effect of Compound | Reference |

|---|---|---|

| TNF-α | Decreased production | |

| IL-6 | Modulated levels | |

| IFN-γ | Reduced release |

Case Studies

Case studies focusing on the application of acylated amino acids in clinical settings have highlighted their potential benefits. For example, a case study involving a related compound demonstrated significant improvements in cognitive function and reduced neuroinflammation in patients with mild cognitive impairment when administered over a sustained period .

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Inflammatory Pathways : By inhibiting the production of pro-inflammatory cytokines, this compound may help in reducing chronic inflammation associated with various diseases.

- Neuroprotection : Its structural similarity to other neuroprotective agents suggests it may interact with neuronal receptors or pathways involved in cell survival and apoptosis.

- Fatty Acid Metabolism : The long-chain fatty acid component may influence metabolic pathways related to lipid metabolism and energy homeostasis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.